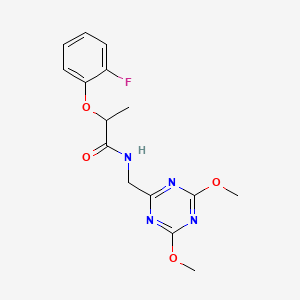

![molecular formula C14H9F3N4OS B2403748 3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide CAS No. 672951-23-4](/img/structure/B2403748.png)

3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thieno[2,3-b]pyridines are a class of compounds that have been the subject of recent research . They are characterized by a pyridine ring fused with a thiophene ring .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridines has been summarized and systematized in recent literature . One method involves the reaction between 1,3 di-ketone and thiocyanoacetamide .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridines is characterized by a pyridine ring fused with a thiophene ring . The single-crystal X-ray diffraction analysis revealed that resonance-assisted hydrogen bonds (RAHBs) formed in the building block .

Chemical Reactions Analysis

Thieno[2,3-b]pyridines have been used in the synthesis of various derivatives with potent activities against FGFR1, 2, and 3 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrido and Pyrazolyl Derivatives

3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide has been used in the synthesis of various heterocyclic compounds. It has been involved in the formation of pyrido[2′,3′: 3,4]pyrazolo[1,5‐a]pyrimidine, pyrido[2′,3′:3,4]pyrazolo[5,1‐c][1,2,4]triazine, and pyrazolyl oxadiazolylthieno[2,3‐b]pyridine derivatives (Rateb, 2014). This demonstrates the versatility of this compound in generating a diverse array of chemical structures.

Role in Polyheterocyclic Synthesis

The compound has also been key in polyheterocyclic synthesis, specifically in the production of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and pyrazolyl, oxadiazolylthieno[2,3-b]pyridine derivatives. These syntheses demonstrate its application in creating complex molecular structures which could be of interest in various fields of chemical research (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Formation of Novel Heterocyclic Compounds

Research shows that this compound is instrumental in synthesizing new heterocyclic compounds with varied chemical structures. These synthesized compounds have been characterized by their unique IR, 1H NMR, mass spectra, and elemental analyses, showcasing the compound's importance in developing novel chemical entities (Abdel-fattah, Elneairy, Gouda, & Attaby, 2008).

Applications in Medicinal Chemistry

The compound has been used to synthesize derivatives with potential anticancer activities. In one study, derivatives of 3-amino-6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide, prepared using this compound, were screened for cytotoxic activity against breast carcinoma cell lines, indicating its potential application in the development of anticancer agents (Kumar et al., 2014).

Antibacterial Properties

Some derivatives synthesized from this compound have shown antibacterial properties, suggesting its utility in the development of new antimicrobial agents. This adds another dimension to its applications in pharmaceutical and medicinal chemistry (Rao, Rao, & Prasad, 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-pyridin-3-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N4OS/c15-14(16,17)8-4-9-11(20-6-8)10(7-2-1-3-19-5-7)12(23-9)13(22)21-18/h1-6H,18H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPYDZVMSQNRMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Hydroxycyclohexyl)methyl]-N-(pyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2403665.png)

![[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2403670.png)

![4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2403672.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2403673.png)

![N-mesityl-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403674.png)

![N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2403678.png)

acetate](/img/structure/B2403682.png)

![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)

![N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2403684.png)

![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)